An In-depth Technical Guide to 3-Methylisoxazole-5-carbonyl chloride
An In-depth Technical Guide to 3-Methylisoxazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Methylisoxazole-5-carbonyl chloride (CAS No. 49783-72-4). While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and extrapolates its expected properties based on the general characteristics of acyl chlorides and isoxazole derivatives. This guide is intended for professionals in chemical research and drug development who may use this compound as a key building block in the synthesis of more complex molecules.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 49783-72-4 | [1][2][3] |
| Molecular Formula | C₅H₄ClNO₂ | [2] |
| Molecular Weight | 145.54 g/mol | [1][2][3] |
| Physical Form | Solid, Low Melting Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Reacts with water. Soluble in anhydrous organic solvents. | [4] |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for 3-Methylisoxazole-5-carbonyl chloride is not widely published. However, it can be prepared from its corresponding carboxylic acid, 3-Methylisoxazole-5-carboxylic acid, a common and well-documented procedure for the synthesis of acyl chlorides.
Synthesis of 3-Methylisoxazole-5-carboxylic acid (Precursor)
A general method for the synthesis of the precursor, 3-Methylisoxazole-5-carboxylic acid, involves the hydrolysis of its corresponding ester, such as methyl 3-methyl-5-isoxazolecarboxylate.
Experimental Protocol:
-
To a solution of methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in a mixture of tetrahydrofuran and methanol, a solution of sodium hydroxide (2 equivalents) in water is added dropwise.[5]
-
The reaction mixture is stirred at room temperature for 18-20 hours.[5]
-
Upon completion, the reaction mixture is acidified to a pH of 2 using a 1 N hydrochloric acid solution.[5]
-
The aqueous phase is then extracted multiple times with ethyl acetate.[5]
-
The combined organic phases are washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered.[5]
-
The solvent is removed under reduced pressure to yield 3-Methylisoxazole-5-carboxylic acid as a white solid. The product can often be used in the next step without further purification.[5]
Synthesis of 3-Methylisoxazole-5-carbonyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation. Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[6][7]
General Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, 3-Methylisoxazole-5-carboxylic acid (1 equivalent) is suspended in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The mixture is heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The reaction progress can be monitored by the dissolution of the solid carboxylic acid.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
The crude 3-Methylisoxazole-5-carbonyl chloride is then purified, typically by distillation or crystallization, to yield the final product.
Note: This is a generalized protocol. Reaction conditions should be optimized for each specific application.
Reactivity and Handling
Acyl chlorides are highly reactive compounds, and 3-Methylisoxazole-5-carbonyl chloride is expected to exhibit typical reactivity for this functional group.[4][8] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[6]
This makes it susceptible to nucleophilic attack, leading to nucleophilic acyl substitution reactions.[9] Common reactions include:
-
Hydrolysis: Reacts vigorously with water to form the corresponding carboxylic acid (3-Methylisoxazole-5-carboxylic acid) and hydrogen chloride.[8]
-
Alcoholysis: Reacts with alcohols to form esters.[8]
-
Aminolysis: Reacts with ammonia and primary or secondary amines to form amides.[8]
-
Reaction with Carboxylates: Reacts with carboxylic acids or their salts to form acid anhydrides.[8]
Due to its high reactivity, especially with water, 3-Methylisoxazole-5-carbonyl chloride should be handled in a dry, inert atmosphere (e.g., under nitrogen or argon).[10] It is expected to be corrosive and cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[10]
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Methylisoxazole-5-carbonyl chloride is not available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.
Biological Activity and Signaling Pathways
There is no direct information available regarding the biological activity or associated signaling pathways of 3-Methylisoxazole-5-carbonyl chloride itself. Its primary role in the context of drug development is as a reactive intermediate for the synthesis of more complex molecules with potential biological activities. For instance, related isoxazole derivatives are key components in various pharmaceuticals, such as the antibiotic oxacillin.[11]
Visualizations
Logical Synthesis Workflow
The following diagram illustrates the logical progression for the synthesis of 3-Methylisoxazole-5-carbonyl chloride from its ester precursor.
Caption: Synthesis pathway of 3-Methylisoxazole-5-carbonyl chloride.
General Reactivity Diagram
This diagram illustrates the common nucleophilic acyl substitution reactions of 3-Methylisoxazole-5-carbonyl chloride.
Caption: General reactivity of 3-Methylisoxazole-5-carbonyl chloride.
References
- 1. 3-methylisoxazole-5-carbonyl chloride | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.com [fishersci.com]
- 11. 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride | 16883-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
